molecular formula C10H16 B14155960 Cyclohexene, 5-methyl-3-(1-methylethenyl)- CAS No. 86853-03-4

Cyclohexene, 5-methyl-3-(1-methylethenyl)-

Cat. No.: B14155960
CAS No.: 86853-03-4
M. Wt: 136.23 g/mol
InChI Key: OJBWHTRRQQNRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexene, 5-methyl-3-(1-methylethenyl)-, also known as trans-5-Methyl-3-(methylethenyl)-cyclohexene, is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexene, characterized by the presence of a methyl group and a methylethenyl group attached to the cyclohexene ring. This compound is a colorless liquid with a distinct odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexene, 5-methyl-3-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the dehydrogenation of cyclohexane in the presence of a catalyst such as palladium, platinum, or rhodium. The reaction typically occurs at elevated temperatures ranging from 140 to 170 degrees Celsius .

Industrial Production Methods

In industrial settings, the production of cyclohexene, 5-methyl-3-(1-methylethenyl)- often involves the catalytic dehydrogenation of cyclohexane. This process is carried out in large-scale reactors with continuous monitoring of reaction conditions to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 5-methyl-3-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexenes.

Scientific Research Applications

Cyclohexene, 5-methyl-3-(1-methylethenyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexene, 5-methyl-3-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound can undergo chemical transformations that lead to the formation of reactive intermediates, which can then interact with biological molecules or other chemical species. These interactions can result in various biological or chemical effects, depending on the specific context and conditions.

Comparison with Similar Compounds

Cyclohexene, 5-methyl-3-(1-methylethenyl)- can be compared with other similar compounds such as:

  • 1-Methylcyclohexene
  • 3-Methylcyclohexene
  • 4-Methylcyclohexene

Uniqueness

The uniqueness of cyclohexene, 5-methyl-3-(1-methylethenyl)- lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This compound’s unique combination of a methyl group and a methylethenyl group attached to the cyclohexene ring differentiates it from other methylcyclohexenes and influences its reactivity and applications .

Properties

CAS No.

86853-03-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

5-methyl-3-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h4,6,9-10H,1,5,7H2,2-3H3

InChI Key

OJBWHTRRQQNRBF-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CC(C1)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.